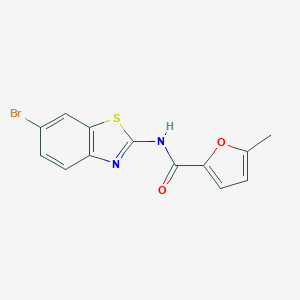![molecular formula C20H24N4O B214160 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B214160.png)
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is not fully understood, but it is believed to involve multiple pathways. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to inhibit the formation of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has also been shown to have antioxidant properties and can protect against oxidative stress.
Biochemical and Physiological Effects:
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease and Huntington's disease, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to improve cognitive function, memory, and motor function. 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has also been shown to have neuroprotective effects and can prevent neuronal death. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in lab experiments is that it has been extensively studied and has a well-established safety profile. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a small molecule drug, which makes it relatively easy to synthesize and study in vitro. However, one limitation of using 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol. One area of research is to further elucidate its mechanism of action and identify specific pathways that are involved in its therapeutic effects. Another area of research is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, there is a need for clinical trials to determine the safety and efficacy of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol in humans.
Synthesemethoden
The synthesis of 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-6-ol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol.
Wissenschaftliche Forschungsanwendungen
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Huntington's disease, and bipolar disorder. Studies have shown that 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In addition, 11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have neuroprotective effects and can prevent neuronal death in animal models of neurodegenerative diseases.
Eigenschaften
Produktname |
11-(1,5-dimethyl-1H-pyrazol-4-yl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol |
|---|---|
Molekularformel |
C20H24N4O |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-(1,5-dimethylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H24N4O/c1-12-13(11-21-24(12)4)19-18-16(9-20(2,3)10-17(18)25)22-14-7-5-6-8-15(14)23-19/h5-8,11,19,22-23H,9-10H2,1-4H3 |
InChI-Schlüssel |
FFAHNLQVYCMJRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Kanonische SMILES |
CC1=C(C=NN1C)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B214077.png)
![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)

![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)

![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)